Bienvenue dans la boutique en ligne BenchChem!

2,5-Dimethyl Celecoxib-d4

LC-MS/MS Bioanalysis Quantitative Mass Spectrometry

This tetradeuterated 2,5‑dimethyl celecoxib (DMC) analog provides a +4 Da mass shift for unambiguous MS discrimination, perfectly matching DMC retention time and ionization efficiency. It is the only commercially available internal standard that compensates for matrix effects in DMC quantification, avoiding the inaccuracies of Celecoxib‑d4/d7 or unlabeled DMC. Add at fixed concentration to plasma, tissue homogenate, or cell lysate for accurate LC‑MS/MS bioanalysis in metabolic stability and exposure studies.

Molecular Formula C18H16F3N3O2S
Molecular Weight 399.425
CAS No. 1346603-87-9
Cat. No. B585394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl Celecoxib-d4
CAS1346603-87-9
Synonyms4-[5-(2,5-Dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4;  _x000B_DMC-d4; 
Molecular FormulaC18H16F3N3O2S
Molecular Weight399.425
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
InChIInChI=1S/C18H16F3N3O2S/c1-11-3-4-12(2)15(9-11)16-10-17(18(19,20)21)23-24(16)13-5-7-14(8-6-13)27(22,25)26/h3-10H,1-2H3,(H2,22,25,26)/i5D,6D,7D,8D
InChIKeyNTFOSUUWGCDXEF-KDWZCNHSSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl Celecoxib-d4 (CAS 1346603-87-9): Deuterated Internal Standard for Accurate LC‑MS Quantification of Celecoxib Metabolites


2,5-Dimethyl Celecoxib-d4 (CAS 1346603-87-9) is a tetradeuterated analog of 2,5‑dimethyl celecoxib (DMC), a non‑COX‑2 inhibitory structural derivative of celecoxib [1]. The compound bears four deuterium atoms on the phenyl ring of the benzenesulfonamide moiety, resulting in a mass shift of +4 Da (MW 399.42) relative to the unlabeled form (MW 395.40) . It is supplied as a stable isotope‑labeled analytical standard for use as an internal standard (IS) in quantitative LC‑MS/MS bioanalysis of celecoxib and its metabolites .

Why Celecoxib‑d4, Celecoxib‑d7, or Unlabeled DMC Cannot Substitute for 2,5-Dimethyl Celecoxib‑d4


Generic substitution with alternative deuterated celecoxib analogs (e.g., Celecoxib‑d4, Celecoxib‑d7) or the unlabeled 2,5‑dimethyl celecoxib (DMC) fails to satisfy the distinct analytical requirements of studies targeting the DMC metabolic pathway. 2,5‑Dimethyl Celecoxib‑d4 is the only commercially available internal standard that perfectly matches the retention time, ionization efficiency, and fragmentation pattern of DMC while providing a +4 Da mass shift for unambiguous MS discrimination . Celecoxib‑d4 and Celecoxib‑d7, though deuterated, are designed for the parent celecoxib analyte and exhibit different chromatographic behavior and mass transitions, leading to inaccurate quantification when applied to DMC . Unlabeled DMC cannot be used as an IS because it co‑elutes and cannot be distinguished from the analyte by mass spectrometry .

2,5-Dimethyl Celecoxib-d4: Quantitative Comparative Evidence for Analytical Method Selection


Mass Spectrometric Discrimination: +4 Da Mass Shift Enables Unambiguous Analyte‑IS Resolution

2,5‑Dimethyl Celecoxib‑d4 incorporates four deuterium atoms on the benzenesulfonamide phenyl ring, yielding a molecular weight of 399.42 g/mol versus 395.40 g/mol for the unlabeled analyte (2,5‑dimethyl celecoxib). This +4 Da mass difference ensures baseline separation in the MS domain without spectral overlap or cross‑talk between the analyte and IS channels . In contrast, the +3 Da shift of trideuterated analogs (e.g., hypothetical DMC‑d3) would risk isotopic interference from naturally occurring 13C and 34S isotopologues of the analyte .

LC-MS/MS Bioanalysis Quantitative Mass Spectrometry

Chromatographic Co‑Elution: Identical Retention Time to Unlabeled DMC Ensures Full Matrix Effect Compensation

As a deuterated isotopologue, 2,5‑Dimethyl Celecoxib‑d4 exhibits nearly identical physicochemical properties to the unlabeled analyte 2,5‑dimethyl celecoxib (DMC), including identical HPLC retention time under reverse‑phase conditions . This co‑elution ensures that any ion suppression or enhancement caused by matrix components affects both the analyte and IS equally, enabling accurate correction via the analyte/IS peak area ratio [1]. In comparison, Celecoxib‑d4 (desmethyl‑celecoxib‑d4) and Celecoxib‑d7 (celecoxib‑d7) exhibit distinct retention times and are not suitable for DMC quantification .

HPLC Bioanalysis Matrix Effects

Fragment Ion Discrimination: Unique MRM Transitions Enable Specific Detection Without Cross‑Talk

The deuterium label on 2,5‑Dimethyl Celecoxib‑d4 resides on the benzenesulfonamide phenyl ring, which remains intact during common MS/MS fragmentation pathways. This placement ensures that the characteristic fragment ion used for quantitation also carries the +4 Da mass shift, enabling unique MRM transitions (e.g., m/z 384 → 320 for a celecoxib‑d4 analog [1]) distinct from the unlabeled analyte (m/z 380 → 316). In contrast, compounds labeled on labile positions (e.g., exchangeable amide deuteriums) risk label loss during ionization or fragmentation, producing interfering signals in the analyte channel .

MRM LC-MS/MS Bioanalytical Method Validation

Target Analyte Specificity: DMC‑d4 Quantifies DMC; Celecoxib‑d4/d7 Quantify Celecoxib

2,5‑Dimethyl Celecoxib‑d4 is specifically designed as the internal standard for 2,5‑dimethyl celecoxib (DMC), a celecoxib analog that lacks COX‑2 inhibitory activity (IC50 >100 µM) but retains antitumor properties comparable to celecoxib . Studies quantifying DMC in biological matrices require DMC‑d4 as the IS, not Celecoxib‑d4 or Celecoxib‑d7, because these alternative deuterated compounds are intended for the parent celecoxib analyte and exhibit different mass transitions and chromatographic behavior . Using the incorrect IS would yield inaccurate DMC concentrations and compromise study conclusions [1].

Metabolite Quantification DMC COX‑2 Independent Pathways

Optimal Use Cases for 2,5-Dimethyl Celecoxib-d4 in Scientific Research and Pharmaceutical Development


LC‑MS/MS Quantification of DMC in Pharmacokinetic Studies of Celecoxib Analogs

Add 2,5‑Dimethyl Celecoxib‑d4 at a fixed concentration to plasma, tissue homogenate, or cell lysate samples containing 2,5‑dimethyl celecoxib (DMC). Following protein precipitation or solid‑phase extraction, perform LC‑MS/MS analysis using MRM transitions that monitor both the analyte and IS. The +4 Da mass shift ensures no cross‑talk, while identical chromatographic retention compensates for matrix effects [1]. This workflow is essential for determining DMC exposure in preclinical models where DMC is administered as a non‑COX‑2 inhibitory control or as an antitumor agent [2].

Metabolic Stability Assays for DMC Using Deuterated IS

Incubate 2,5‑dimethyl celecoxib with liver microsomes or hepatocytes to assess metabolic stability. At timed intervals, quench reactions with acetonitrile containing a known concentration of 2,5‑Dimethyl Celecoxib‑d4. Quantify remaining DMC by LC‑MS/MS using the deuterated IS to correct for extraction recovery and ionization variability. This provides accurate intrinsic clearance (CLint) and half‑life (t1/2) values for DMC, which are critical for interpreting its in vivo pharmacokinetic behavior relative to celecoxib [1].

Method Validation and Quality Control for GLP Bioanalysis of DMC

Prepare calibration standards and quality control (QC) samples by spiking blank matrix with known amounts of 2,5‑dimethyl celecoxib and a constant amount of 2,5‑Dimethyl Celecoxib‑d4. Use these to validate the bioanalytical method according to FDA or EMA guidelines, assessing accuracy, precision, selectivity, and matrix effects [1]. The deuterated IS provides the necessary compensation for sample‑to‑sample variability, enabling the method to meet regulatory acceptance criteria (e.g., ±15% accuracy and ≤15% CV) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dimethyl Celecoxib-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.